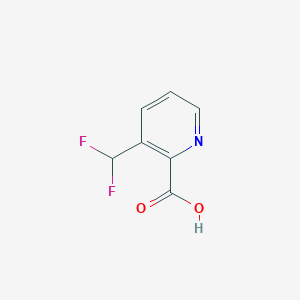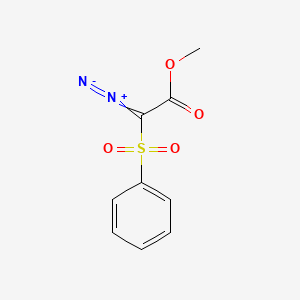
3-(3-Nitropyridin-2-yl)thiazolidine
概要
説明
3-(3-Nitropyridin-2-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a nitropyridine moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in the thiazolidine ring, along with the nitro group on the pyridine ring, imparts distinct chemical reactivity and biological activity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitropyridin-2-yl)thiazolidine typically involves the reaction of 3-nitropyridine with thiazolidine under specific conditions. One common method includes the use of dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . This intermediate can then be reacted with thiazolidine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(3-Nitropyridin-2-yl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group on the pyridine ring can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in a basic medium can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the nitro group.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Aminopyridine derivatives: Reduction of the nitro group yields aminopyridine derivatives.
Substituted thiazolidines: Nucleophilic substitution reactions yield various substituted thiazolidines depending on the reagents used.
科学的研究の応用
3-(3-Nitropyridin-2-yl)thiazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug design and development, particularly as a scaffold for creating new therapeutic agents.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-(3-Nitropyridin-2-yl)thiazolidine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties, particularly in the class of thiazolidinediones.
3-Nitropyridine: Shares the nitro group on the pyridine ring but lacks the thiazolidine moiety.
Thiazolidine derivatives: Various derivatives with different substituents on the thiazolidine ring exhibit diverse biological activities.
Uniqueness
3-(3-Nitropyridin-2-yl)thiazolidine is unique due to the combination of the nitropyridine and thiazolidine moieties, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and development in multiple scientific disciplines.
特性
IUPAC Name |
3-(3-nitropyridin-2-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c12-11(13)7-2-1-3-9-8(7)10-4-5-14-6-10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLVRYNACRUOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1406212.png)
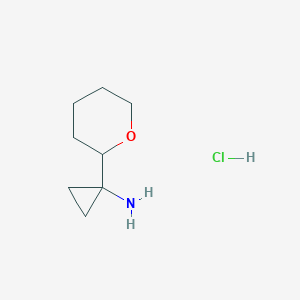
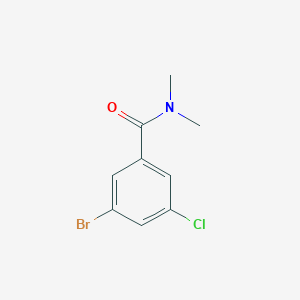

![2-Thiaspiro[3.3]heptan-6-one](/img/structure/B1406220.png)

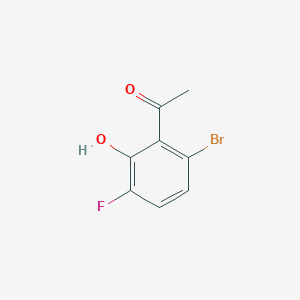
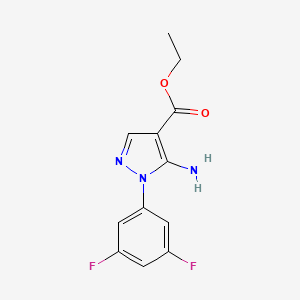
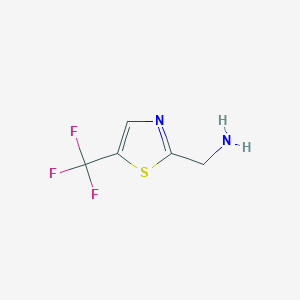
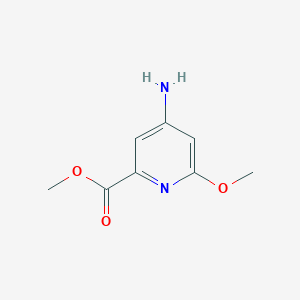
![2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid](/img/structure/B1406231.png)
